Cas no 2306263-86-3 (4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one)
![4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one structure](https://ja.kuujia.com/scimg/cas/2306263-86-3x500.png)
4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- 4-Chloro-5-nitro-7-azaindol-2(3H)-one
- 4-chloro-5-nitro-1H,3H-pyrrolo[2,3-b]pyridin-2-one
- 4-chloro-5-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- SCHEMBL26326289
- PS-15843
- PB48144
- SY321428
- P20158
- 2306263-86-3
- MFCD31697877
- 4-Chloro-5-nitro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
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- MDL: MFCD31697877
- インチ: 1S/C7H4ClN3O3/c8-6-3-1-5(12)10-7(3)9-2-4(6)11(13)14/h2H,1H2,(H,9,10,12)
- InChIKey: XITFUUJYRJBLCT-UHFFFAOYSA-N
- SMILES: C12NC(=O)CC1=C(Cl)C([N+]([O-])=O)=CN=2
計算された属性
- 精确分子量: 212.9941187g/mol
- 同位素质量: 212.9941187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.8Ų
- XLogP3: 0.5
4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB545680-1 g |
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one; . |
2306263-86-3 | 1g |
€784.20 | 2023-07-11 | ||
Chemenu | CM769254-1g |
4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
2306263-86-3 | 95%+ | 1g |
$523 | 2024-07-28 | |
Chemenu | CM769254-5g |
4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
2306263-86-3 | 95%+ | 5g |
$1570 | 2024-07-28 | |
eNovation Chemicals LLC | D630335-1G |
4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
2306263-86-3 | 97% | 1g |
$540 | 2024-07-21 | |
abcr | AB545680-1g |
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one; . |
2306263-86-3 | 1g |
€854.70 | 2025-02-15 | ||
Ambeed | A1380850-250mg |
4-Chloro-5-nitro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |
2306263-86-3 | 97% | 250mg |
$289.0 | 2024-04-21 | |
eNovation Chemicals LLC | D630335-500mg |
4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
2306263-86-3 | 97% | 500mg |
$360 | 2024-07-21 | |
1PlusChem | 1P01KF18-1g |
4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
2306263-86-3 | 95% | 1g |
$550.00 | 2024-05-24 | |
eNovation Chemicals LLC | D630335-250mg |
4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
2306263-86-3 | 97% | 250mg |
$250 | 2025-02-28 | |
1PlusChem | 1P01KF18-250mg |
4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
2306263-86-3 | 95% | 250mg |
$257.00 | 2024-05-24 |
4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-oneに関する追加情報
Professional Introduction to 4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (CAS No. 2306263-86-3)
4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one, identified by its CAS number 2306263-86-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its structural versatility and biological activity. The presence of both chloro and nitro substituents in the molecule imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
The dihydropyrrolo[2,3-b]pyridine core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. Specifically, this scaffold has been extensively studied for its potential applications in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The nitro group at the 5-position and the chloro group at the 4-position are particularly noteworthy, as they can modulate the reactivity and binding affinity of the molecule towards biological targets.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of such compounds. Studies have shown that the electronic distribution influenced by these substituents can significantly affect the molecule's solubility, metabolic stability, and binding affinity. For instance, the nitro group can participate in hydrogen bonding interactions with biological targets, while the chloro group can serve as a lipophilic anchor, enhancing membrane permeability.
One of the most compelling aspects of 4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is its potential as a precursor for more complex pharmacophores. Researchers have demonstrated that functionalization at specific positions within this scaffold can lead to novel derivatives with enhanced biological activity. For example, recent studies have explored the synthesis of analogs that exhibit potent inhibitory effects on tyrosine kinases, which are overexpressed in many cancer cell lines.
The synthetic accessibility of this compound is another key factor driving its interest. Modern synthetic methodologies have made it possible to construct complex heterocycles with high efficiency and yield. The use of transition metal-catalyzed reactions has further streamlined the process, allowing for rapid diversification of the molecular structure. This flexibility is crucial for optimizing drug-like properties such as oral bioavailability and target specificity.
In terms of biological evaluation, preliminary studies have highlighted the potential anti-inflammatory properties of derivatives derived from this scaffold. The ability to modulate inflammatory pathways is of particular interest given the widespread use of kinase inhibitors in treating chronic inflammatory diseases. Additionally, computational modeling has suggested that modifications to the chloro and nitro substituents could enhance binding to specific enzyme pockets, leading to improved therapeutic efficacy.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one. These algorithms can predict molecular properties and interactions with high accuracy, enabling researchers to prioritize compounds for experimental validation. Such high-throughput virtual screening has been instrumental in identifying novel scaffolds that may not have been discovered through traditional methods alone.
Future directions in the study of this compound may involve exploring its role as a building block for more complex drug candidates. The development of new synthetic strategies could further enhance access to structurally diverse derivatives, expanding their therapeutic potential. Furthermore, interdisciplinary approaches combining organic chemistry with bioinformatics could uncover novel applications that were previously unexplored.
Overall,4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (CAS No. 2306263-86-3) represents a significant asset in pharmaceutical research due to its structural complexity and functional diversity. Its potential applications in treating cancers and inflammatory diseases make it a compound of considerable interest for both academic researchers and industry scientists alike.
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